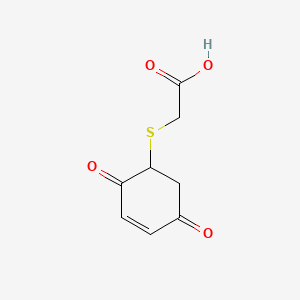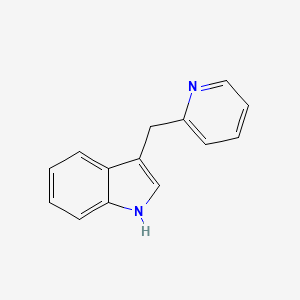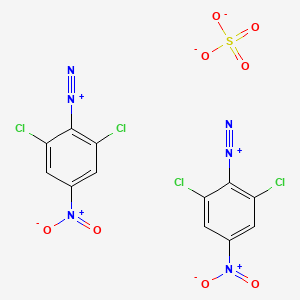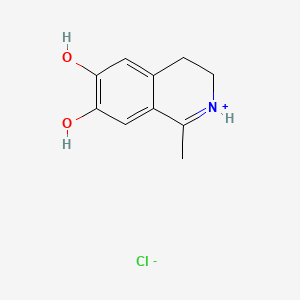
3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride: is a chemical compound known for its biological activity and potential therapeutic applications. It belongs to the class of isoquinoline derivatives, which are compounds containing a bicyclic structure with a benzene ring fused to a pyridine ring. This compound has been studied for its effects on various biological systems, including its role as a β2-adrenergic receptor agonist and its anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride typically involves the following steps:
N-Alkylation: The starting material, 3,4-dihydroisoquinoline, undergoes N-alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding tetrahydroisoquinoline derivative.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups, to form various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Studied for its potential as a catalyst in organic reactions .
Biology:
- Investigated for its role as a β2-adrenergic receptor agonist, which can influence various physiological processes such as bronchodilation and vasodilation .
Medicine:
- Explored for its anti-inflammatory properties, particularly in the inhibition of nitric oxide production in macrophages .
- Potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its β2-adrenergic receptor agonist activity .
Industry:
Mecanismo De Acción
The primary mechanism of action of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride involves its interaction with β2-adrenergic receptors. By binding to these receptors, it activates the G-protein coupled receptor pathway, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the airways, leading to bronchodilation. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of nitric oxide production in macrophages, reducing inflammation .
Comparación Con Compuestos Similares
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide: Similar structure but differs in the degree of hydrogenation and the presence of a hydrobromide salt.
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains additional hydroxyl groups and a different substitution pattern.
Uniqueness:
- The presence of both hydroxyl groups at the 6 and 7 positions and the N-methyl group makes 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride unique in its class.
- Its dual role as a β2-adrenergic receptor agonist and an anti-inflammatory agent sets it apart from other isoquinoline derivatives .
Propiedades
Número CAS |
4722-05-8 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-methyl-3,4-dihydroisoquinolin-2-ium-6,7-diol;chloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,12-13H,2-3H2,1H3;1H |
Clave InChI |
SKKWMVRWQDNXAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=[NH+]CCC2=CC(=C(C=C12)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


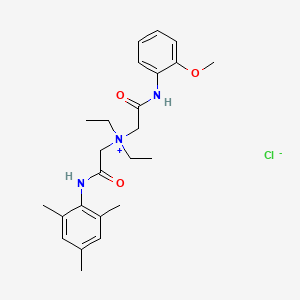
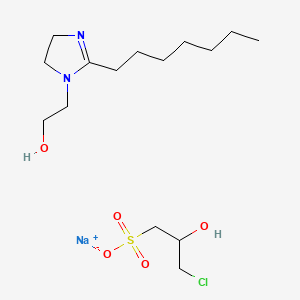
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
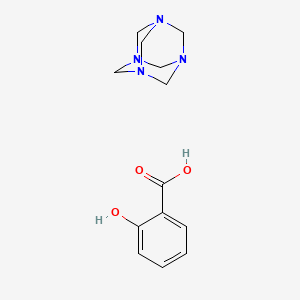
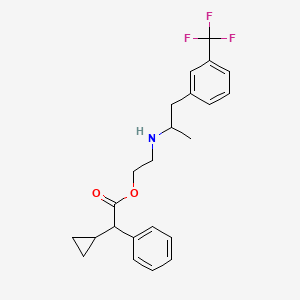
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
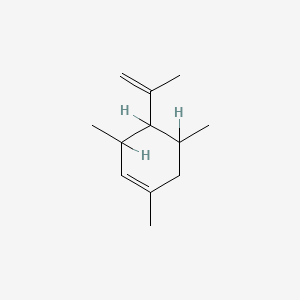

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
